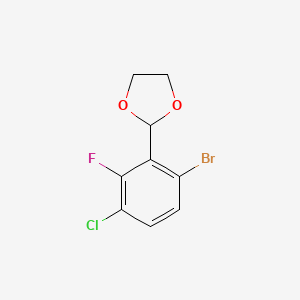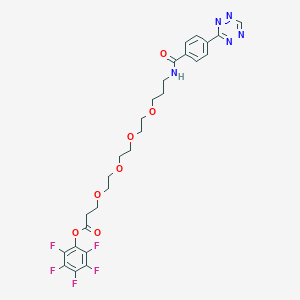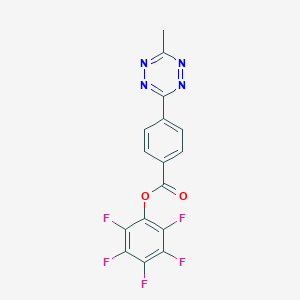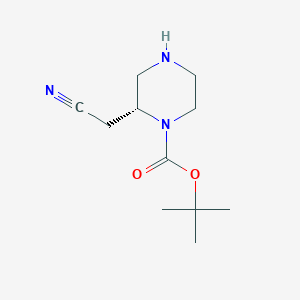
t-Butyl (2R)-2-(cyanomethyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “t-Butyl (2R)-2-(cyanomethyl)piperazine-1-carboxylate” is a derivative of piperazine, which is a common compound used in organic synthesis . The tert-butyl group is known for its unique reactivity pattern and is often used in chemical transformations .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a piperazine ring, with the tert-butyl group and the cyanomethyl group attached at the 1 and 2 positions, respectively. The exact structure would depend on the stereochemistry at the 2 position .Chemical Reactions Analysis
The tert-butyl group is known for its unique reactivity pattern, which is often used in chemical transformations . The piperazine ring is also a common feature in many biologically active compounds and is often involved in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, tert-Butyl 1-piperazinecarboxylate, a related compound, is a crystalline solid with a melting point of 43°C to 47°C .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Techniques : Research has shown the synthesis of various derivatives of N-Boc piperazine, including tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, characterized by spectroscopic studies (Kulkarni et al., 2016).
Molecular Structure Analysis : The crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was analyzed, providing insights into bond lengths and angles typical for this piperazine-carboxylate (Mamat et al., 2012).
Biological and Chemical Properties
Antibacterial and Antifungal Activities : Certain derivatives were found to have moderate antibacterial and antifungal activities against several microorganisms (Kulkarni et al., 2016).
Potential Anticancer Activity : The compound 4-Methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM-208) demonstrated significant anticancer activity with low toxicity (Jiang et al., 2007).
Material Science Applications
Flame Retardancy : Piperazine-phosphonates derivatives were explored for their potential as flame retardants on cotton fabric, showcasing their effectiveness in enhancing the fabric's resistance to fire (Nguyen et al., 2014).
Corrosion Inhibition : The compound tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate showed notable efficacy as a corrosion inhibitor for carbon steel in acidic conditions (Praveen et al., 2021).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Thetert-butyl group is known for its unique reactivity pattern and has characteristic applications in chemical transformations .
Mode of Action
Thetert-butyl group is known for its unique reactivity pattern, which is highlighted by its use in chemical transformations .
Biochemical Pathways
The tert-butyl group is known to be relevant in nature and has implications in biosynthetic and biodegradation pathways .
Result of Action
The tert-butyl group is known for its unique reactivity pattern, which is highlighted by its use in chemical transformations .
Propiedades
IUPAC Name |
tert-butyl (2R)-2-(cyanomethyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-7-6-13-8-9(14)4-5-12/h9,13H,4,6-8H2,1-3H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWCKQOWWVNXTC-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@H]1CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (2R)-2-(cyanomethyl)piperazine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




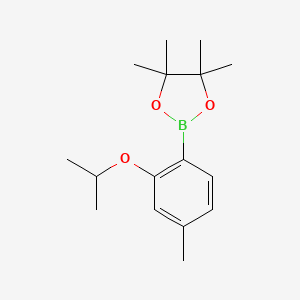
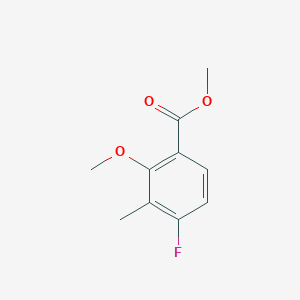




![6-Hydroxyspiro[2.5]octane-6-carbonitrile](/img/structure/B6291087.png)

